2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

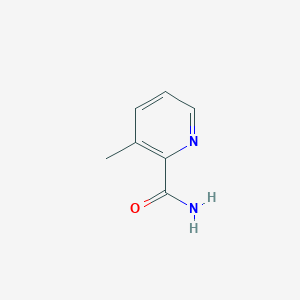

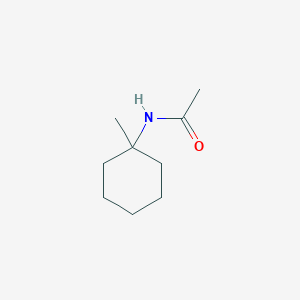

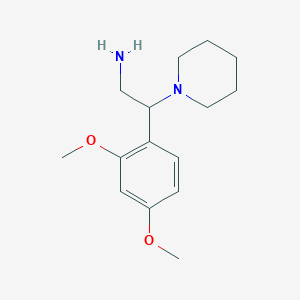

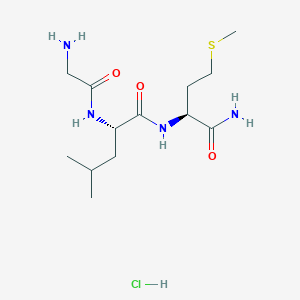

The compound “2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine” is an organic molecule that contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring with two methoxy groups attached .

Molecular Structure Analysis

The molecular structure of this compound would likely show the piperidine ring attached to the phenyl ring via an ethyl linker. The phenyl ring would have methoxy groups attached at the 2 and 4 positions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The methoxy groups could be demethylated, or the compound could participate in reactions involving the piperidine nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with these functional groups have moderate polarity and can form hydrogen bonds .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Derivatives :

- Research by Rajkumar, Kamaraj, & Krishnasamy (2014) focused on the synthesis of certain piperazine derivatives, emphasizing their antimicrobial properties. This study highlights the potential of such compounds in developing new antimicrobial agents.

Catalytic Activity :

- The work of Kharas et al. (2013) demonstrated the synthesis of various compounds using piperidine as a catalyst. This research is significant for understanding the catalytic roles of compounds like 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine in chemical syntheses.

Cytotoxic Activities :

- A study by Zarghi, Arfaei, & Shirazi (2013) explored the synthesis of triarylimidazoles with a focus on their cytotoxic activities against breast cancer cell lines. The inclusion of piperidinyl ethoxy groups in these compounds highlights the relevance of similar structures in medicinal chemistry and cancer research.

Corrosion Inhibition :

- Research conducted by Das et al. (2017) investigated the use of piperidin-1-yl-ethanamine derivatives in creating Cd(II) Schiff base complexes. These complexes showed promise as corrosion inhibitors, indicating the potential application of 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine in materials science.

Antileukemic Activity :

- The synthesis and evaluation of certain ethanone derivatives, including piperidin-4-yl variants, for their antileukemic activity, were studied by Vinaya et al. (2012). This indicates the role of piperidine derivatives in the development of potential antileukemic therapies.

Antiestrogen Activity :

- A study by Sharma et al. (1990) investigated 2,3-diaryl-2H-1-benzopyrans with tertiary aminoethoxy chains, including piperidino variants, for their antiestrogen activities. This suggests a possible application of related compounds in hormone-related therapies.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-18-12-6-7-13(15(10-12)19-2)14(11-16)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9,11,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTDACXCHIKBRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)N2CCCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)